molecular formula C8H10O4S2 B078721 3,3/'-Disulfanediyldi(oxolan-2-one) CAS No. 14091-96-4

3,3/'-Disulfanediyldi(oxolan-2-one)

Cat. No.: B078721
CAS No.: 14091-96-4
M. Wt: 234.3 g/mol
InChI Key: YUVIWYVAQVOVTK-UHFFFAOYSA-N
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Description

3,3′-Disulfanediyldi(oxolan-2-one) is a dimeric compound comprising two oxolan-2-one (γ-butyrolactone) moieties linked by a disulfide (–S–S–) bridge. Oxolan-2-one is a five-membered lactone ring with one oxygen atom and a ketone group, contributing to its polar and reactive nature.

Properties

CAS No.

14091-96-4

Molecular Formula

C8H10O4S2

Molecular Weight

234.3 g/mol

IUPAC Name

3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one

InChI

InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2

InChI Key

YUVIWYVAQVOVTK-UHFFFAOYSA-N

SMILES

C1COC(=O)C1SSC2CCOC2=O

Canonical SMILES

C1COC(=O)C1SSC2CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dithiobisdihydro-2-furanone typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method provides a practical approach to obtaining biologically potent furanones in moderate-to-good yields. Another method involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide, also at room temperature .

Industrial Production Methods

Industrial production methods for 3,3’-Dithiobisdihydro-2-furanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobisdihydro-2-furanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’-Dithiobisdihydro-2-furanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-Dithiobisdihydro-2-furanone involves its interaction with biological nucleophiles through conjugate addition. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable adducts with various biological targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3,3′-Disulfanediyldi(1H-1,2,4-triazol-5-amine) Monohydrate
  • Structure: Contains two 1,2,4-triazole-5-amine groups linked by a disulfide bond. The triazole rings provide nitrogen donors for metal coordination, unlike the ester groups in oxolan-2-one .
  • Bond Parameters : The S–S bond length is 2.0347(8) Å, slightly elongated compared to other triazole derivatives (mean: 1.945 Å). Bond angles (e.g., S–C–N ≈ 125–127°) reflect steric and electronic effects of the triazole substituents .
  • Applications : Used in coordination complexes with antitumor and antimicrobial activities due to nitrogen-rich ligands .
3,3′-Disulfanediyldi(propanehydrazide)
  • Structure : Features propanehydrazide (–NH–NH–CO–) groups instead of lactones. The hydrazide functional groups enable covalent cross-linking in bioinks via carbodiimide chemistry .
  • Reactivity : The hydrazide groups react with carbonyls, while the disulfide bridge allows redox-responsive cleavage. In contrast, lactones in 3,3′-Disulfanediyldi(oxolan-2-one) may undergo hydrolysis or transesterification .
Indole-Substituted Oxolan-2-one Derivatives
  • Examples : 5-(1H-Indol-3-yl)oxolan-2-one and analogs ().
  • Structure: Aryl substituents (e.g., indole) enhance π-π stacking and electronic delocalization.
  • Applications: Explored in medicinal chemistry for their structural similarity to bioactive lactones like galanolactone (a natural product from Zingiber officinale) .

Physicochemical Properties

Property 3,3′-Disulfanediyldi(oxolan-2-one) 3,3′-Disulfanediyldi(triazol-5-amine) Indole-Oxolan-2-one Derivatives
S–S Bond Length ~2.03–2.04 Å (inferred) 2.0347(8) Å N/A (no disulfide)
Hydrolytic Stability Moderate (lactone ring) High (triazole inertness) Low (reactive lactone)
Redox Activity High (disulfide cleavage) Moderate (depends on metal binding) None
Solubility Polar aprotic (lactone influence) Moderate in polar solvents Low (aryl substituents)

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